3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid
Description
3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid is a chemical compound with a complex structure that includes a cyano group, a fluoroaniline moiety, and a hydroxy-methylpropanoic acid backbone
Properties
IUPAC Name |
3-(2-cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c1-11(17,10(15)16)6-14-9-4-2-3-8(12)7(9)5-13/h2-4,14,17H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGMGGDLYBCEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C(=CC=C1)F)C#N)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid typically involves multiple steps, starting with the preparation of the fluoroaniline derivative. The cyano group is introduced through a nucleophilic substitution reaction, followed by the formation of the hydroxy-methylpropanoic acid moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the cyano group can produce an amine derivative.
Scientific Research Applications
3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets. The cyano and fluoro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The hydroxy group can also form hydrogen bonds, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Cyano-3-fluoroanilino)-2-oxoethoxy]acetic acid
- 2-[(2-Cyano-3-fluoroanilino)carbonyl]benzoic acid
- 2-{[2-(2-Cyano-3-fluoroanilino)-2-oxoethyl]sulfanyl}acetic acid
Uniqueness
3-(2-Cyano-3-fluoroanilino)-2-hydroxy-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
